Reduced Molecular Weight & Balanced Lipophilicity
1,4-Difluorophthalazine exhibits a molecular weight of 166.13 g/mol, which is approximately 17% lower than that of 1,4-dichlorophthalazine (199.04 g/mol) and approximately 28% higher than that of unsubstituted phthalazine (130.15 g/mol) [1]. Its computed lipophilicity (XLogP3 = 2.5) falls between that of phthalazine (XLogP3 = 1.63) and 1,4-dichlorophthalazine (XLogP3 = 2.94) [2]. This intermediate lipophilicity profile, combined with a lower molecular weight, positions 1,4-difluorophthalazine more favorably within typical drug-like chemical space (Lipinski's Rule of Five) compared to its dichlorinated counterpart [3].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 166.13 g/mol; XLogP3 = 2.5 |
| Comparator Or Baseline | 1,4-Dichlorophthalazine: MW = 199.04 g/mol; XLogP3 = 2.94 (PubChem) or 2.94 (computed). Phthalazine: MW = 130.15 g/mol; XLogP3 = 1.63 |
| Quantified Difference | ΔMW = -32.91 g/mol vs. 1,4-dichlorophthalazine; ΔMW = +35.98 g/mol vs. phthalazine. ΔXLogP3 = -0.44 vs. 1,4-dichlorophthalazine; ΔXLogP3 = +0.87 vs. phthalazine |
| Conditions | Computed properties (PubChem XLogP3, Cactvs-based descriptors) |
Why This Matters
Lower molecular weight and controlled lipophilicity are critical for improving oral bioavailability and reducing promiscuous off-target binding in early-stage drug discovery.
- [1] PubChem. (2026). 1,4-Difluorophthalazine. PubChem Compound Summary for CID 12045193. National Center for Biotechnology Information. View Source
- [2] ChemSpider. (n.d.). 1,4-Difluorophthalazine - Predicted Properties. Royal Society of Chemistry. View Source
- [3] PubChem. (n.d.). Phthalazine. PubChem Compound Summary for CID 9958. View Source
